3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol
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Overview
Description
3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol is an organic compound with the molecular formula C13H10F2O. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in the presence of potassium carbonate and N-methyl-2-pyrrolidone (NMP). This is followed by demethylation using boron tribromide (BBr3) in dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups like amines or ethers .
Scientific Research Applications
3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can lead to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol
- 3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol
Uniqueness
3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-(3-fluoro-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUWCZWXXBDIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684171 |
Source
|
Record name | 3',5-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-21-4 |
Source
|
Record name | 3',5-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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